molecular formula C17H25ClN2O2 B2903377 tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate CAS No. 2197054-24-1

tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate

Cat. No.: B2903377
CAS No.: 2197054-24-1
M. Wt: 324.85
InChI Key: MLEWUTJRQFIQFV-UHFFFAOYSA-N
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Description

tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate is a piperidine-based carbamate derivative characterized by a 4-chlorophenyl substituent on the piperidine ring and a tert-butoxycarbonyl (Boc) protective group on the methylamine side chain. Its molecular formula is C₁₇H₂₅ClN₂O₂, with a molecular weight of 324.85 g/mol (estimated). This compound has been utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting kinase pathways or central nervous system receptors .

Properties

IUPAC Name

tert-butyl N-[[4-(4-chlorophenyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-12-17(8-10-19-11-9-17)13-4-6-14(18)7-5-13/h4-7,19H,8-12H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEWUTJRQFIQFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate is scaled up using optimized reaction conditions to maximize efficiency. This may involve continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for commercial applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or hydrogenated compounds .

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug development and biochemical studies .

Medicine

In medicine, this compound is investigated for its pharmacological properties. It may serve as a lead compound for the development of new therapeutic agents targeting specific diseases .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .

Mechanism of Action

The mechanism of action of tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic or biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : The 4-chlorophenyl group in the target compound provides moderate electron-withdrawing effects, balancing reactivity and stability. In contrast, trifluoromethyl (CF₃) groups increase lipophilicity and resistance to oxidative metabolism .
  • Bromine vs. Fluorine : Brominated analogs (e.g., 2-bromobenzyl) are bulkier and used in Suzuki-Miyaura couplings, while fluorinated derivatives (e.g., 2-fluorobenzyl) enhance blood-brain barrier penetration .

Piperidine Ring Modifications

Compound Name Piperidine Substituent Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl N-[(4-ethylpiperidin-4-yl)methyl]carbamate 4-ethyl 256.38 Increased steric hindrance; reduced ring flexibility
tert-Butyl [4-(2-methoxyethyl)piperidin-4-yl]methylcarbamate 2-methoxyethyl 272.38 Improved solubility due to polar methoxy group
tert-Butyl ((4-hydroxypiperidin-4-yl)methyl)carbamate 4-hydroxy 230.29 Hydrogen-bonding capability; potential for prodrug design

Key Observations :

  • Ethyl vs. Hydroxy groups (e.g., 4-hydroxypiperidine) enhance solubility and enable hydrogen-bond interactions in drug-receptor complexes .
  • Methoxyethyl Side Chains : The 2-methoxyethyl group in C₁₄H₂₈N₂O₃ derivatives improves aqueous solubility, critical for oral bioavailability .

Carbamate and Functional Group Variations

Compound Name Functional Group Molecular Weight (g/mol) Key Properties/Applications References
tert-Butyl 4-((allyl(piperidin-4-yl)amino)methyl)phenylcarbamate Allyl-amino-phenyl 385.46 Allyl groups enable click chemistry modifications
tert-Butyl (1-(2-chloronicotinoyl)piperidin-4-yl)(methyl)carbamate Chloronicotinoyl 368.82 Nicotinoyl moiety targets NAD+-dependent enzymes

Key Observations :

  • Allyl and Nicotinoyl Modifications: Allyl groups (e.g., in C₂₂H₃₁N₃O₂) facilitate bioorthogonal reactions for probe labeling , while chloronicotinoyl derivatives interact with enzymatic cofactors like NAD+ .

Biological Activity

tert-Butyl [4-(4-chlorophenyl)piperidin-4-yl]methylcarbamate (CAS No. 73874-95-0) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₁₀H₁₉ClN₂O₂
  • Molecular Weight : 200.28 g/mol
  • InChI Key : CKXZPVPIDOJLLM-UHFFFAOYSA-N

This compound features a piperidine ring substituted with a chlorophenyl group and a tert-butyl carbamate moiety, which contributes to its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against Gram-positive bacteria, particularly drug-resistant strains.

Case Studies

  • Study on Staphylococcus aureus :
    • The compound exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm).
    • Minimum inhibitory concentrations (MICs) were reported in the range of 0.78 to 3.125 μg/mL, comparable to established antibiotics like vancomycin and linezolid .
  • Biofilm Formation Inhibition :
    • It was found to be effective against biofilm-forming strains of Staphylococcus epidermidis, suggesting its potential use in treating infections associated with implanted medical devices .
  • Mechanism of Action :
    • The mechanism appears to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways involved.

Comparative Biological Activity Table

Activity This compound Comparison with Other Compounds
Target Bacteria MRSA, VREfmVancomycin, Linezolid
MIC Range (μg/mL) 0.78 - 3.1251 - 2 (Vancomycin), 2 - 8 (Linezolid)
Biofilm Inhibition YesLimited in other carbamates
Gram-Negative Activity NoActive against some Gram-negatives

Research Findings

Research indicates that compounds similar to this compound may possess dual mechanisms targeting multiple bacterial pathways. For instance, structural analogs have shown promise as selective inhibitors for enzymes involved in lipid metabolism, such as monoacylglycerol lipase (MAGL), which could further enhance their therapeutic profile .

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